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Compound of Interest

Compound Name: Anisoin

Cat. No.: B085897 Get Quote

Introduction

Anisoin, with the IUPAC name 2-hydroxy-1,2-bis(4-methoxyphenyl)ethan-1-one, is an organic

compound of interest in various chemical syntheses.[1][2] Its molecular formula is C₁₆H₁₆O₄

and it has a molecular weight of 272.30 g/mol .[1] A thorough spectroscopic analysis is crucial

for its unequivocal identification and the determination of its structural features. This guide

provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic data of anisoin, intended for researchers and

professionals in the field of drug development and chemical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For anisoin, both ¹H and ¹³C NMR spectra are

essential for its characterization.

¹H NMR Data
The ¹H NMR spectrum of anisoin provides information about the different types of protons and

their chemical environments within the molecule. The spectrum is typically recorded in a

deuterated solvent, such as chloroform-d (CDCl₃).
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Note: While a general ¹H NMR spectrum for anisoin is available, the precise chemical shifts,

multiplicities, and integrations are not detailed in the provided search results. A 400 MHz

spectrum in CDCl₃ has been referenced.[3]

¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic

environments.

Chemical Shift (δ) ppm Assignment

Data not explicitly available in search results Carbonyl Carbon (C=O)

Data not explicitly available in search results Aromatic Carbons (Ar-C)

Data not explicitly available in search results Methine Carbon (-CH(OH)-)

Data not explicitly available in search results Methoxy Carbon (-OCH₃)
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Note: A ¹³C NMR spectrum for anisoin is available, recorded at 400 MHz in CDCl₃, but specific

chemical shifts are not listed in the search results.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of anisoin is expected to show

characteristic absorption bands for its hydroxyl, carbonyl, and ether functional groups, as well

as aromatic C-H bonds.

Wavenumber (cm⁻¹) Functional Group

~3400-3500 O-H stretch (hydroxyl)

~1680 C=O stretch (ketone)

~1600, ~1510, ~1460 C=C stretch (aromatic)

~1250, ~1030 C-O stretch (ether)

~3000-3100 C-H stretch (aromatic)

~2850-2950 C-H stretch (aliphatic)

Note: While it is stated that the infrared spectrum of anisoin conforms to its structure, specific

peak values are not provided in the search results.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For anisoin, the presence of aromatic rings and a carbonyl group is expected to give rise to

characteristic absorption bands in the UV region.

λmax (nm) Electronic Transition

Data not available in search results π → π* transitions of the aromatic rings

Data not available in search results n → π* transition of the carbonyl group
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Note: Specific UV-Vis absorption maxima for anisoin were not found in the provided search

results. The expected transitions are based on the known behavior of similar aromatic ketones.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of anisoin in about 0.7 mL of

deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR

spectra on a 400 MHz NMR spectrometer.[3][4]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

IR Spectroscopy Protocol
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

anisoin with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, the

spectrum can be obtained from a nujol mull.[3]

Data Acquisition: Place the KBr pellet or nujol mull in the sample holder of an FT-IR

spectrometer.

Spectrum Recording: Record the spectrum in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a dilute solution of anisoin in a suitable UV-transparent

solvent, such as ethanol or cyclohexane.
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Data Acquisition: Use a dual-beam UV-Vis spectrophotometer and record the absorbance

from 200 to 400 nm.

Analysis: Identify the wavelengths of maximum absorbance (λmax).

Workflow for Spectroscopic Analysis of Anisoin
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of anisoin.

Sample Preparation
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Caption: Workflow for the spectroscopic analysis of Anisoin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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